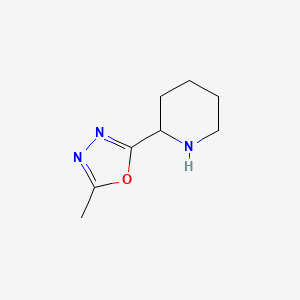

2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-5-piperidin-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-10-11-8(12-6)7-4-2-3-5-9-7/h7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWQDFLBFZKITJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734995 | |

| Record name | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216213-45-4 | |

| Record name | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates to the final product. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical, actionable methodologies.

Introduction: The Significance of the 1,3,4-Oxadiazole and Piperidine Moieties

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities.[1] This five-membered aromatic heterocycle is a common feature in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[2] The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is another cornerstone of many pharmaceuticals. Its presence can significantly influence the physicochemical properties of a molecule, such as lipophilicity and basicity, which are crucial for pharmacokinetic profiles.[2] The combination of these two pharmacophores in 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole results in a molecule of significant interest for further investigation in drug discovery programs.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole can be logically approached through a linear sequence that involves the construction of the 1,3,4-oxadiazole ring followed by the deprotection of the piperidine nitrogen. The key steps in this proposed synthesis are:

-

Protection of the Piperidine Nitrogen: To prevent unwanted side reactions, the secondary amine of the piperidine ring is protected with a suitable protecting group, typically a tert-butyloxycarbonyl (Boc) group. The starting material for this synthesis is the readily available N-Boc-piperidine-2-carboxylic acid.

-

Formation of the Acyl Hydrazide: The carboxylic acid functionality is converted into an acyl hydrazide, a crucial precursor for the formation of the oxadiazole ring.

-

Acylation of the Hydrazide: The newly formed acyl hydrazide is then acylated with an acetyl group, creating a 1,2-diacylhydrazine intermediate.

-

Cyclodehydration to form the Oxadiazole Ring: The 1,2-diacylhydrazine undergoes an intramolecular cyclodehydration reaction to form the stable 1,3,4-oxadiazole ring.

-

Deprotection of the Piperidine Nitrogen: In the final step, the Boc protecting group is removed under acidic conditions to yield the target compound.

This strategic approach ensures a controlled and efficient synthesis, with each step being a well-established transformation in organic chemistry.

Visualizing the Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

Caption: Proposed synthetic route for 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 2-(hydrazinecarbonyl)piperidine-1-carboxylate (N-Boc-piperidine-2-carbohydrazide)

The initial step involves the conversion of the carboxylic acid of N-Boc-piperidine-2-carboxylic acid into its corresponding acyl hydrazide. This is a standard transformation, typically achieved by first activating the carboxylic acid, for example, by converting it to an ester, and then reacting it with hydrazine hydrate.

Rationale for Experimental Choices:

-

Esterification: The conversion of the carboxylic acid to its methyl or ethyl ester is a common strategy to facilitate the subsequent reaction with hydrazine. This activation step makes the carbonyl carbon more electrophilic.

-

Hydrazinolysis: Hydrazine hydrate is a potent nucleophile that readily attacks the ester carbonyl, leading to the formation of the stable acyl hydrazide. The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol, which serves as a good solvent for both the ester and hydrazine.

Experimental Protocol:

-

To a solution of N-Boc-piperidine-2-carboxylic acid (1 equivalent) in methanol, add concentrated sulfuric acid (catalytic amount) and heat the mixture to reflux for 4-6 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the methyl ester.

-

The crude methyl ester is dissolved in ethanol, and hydrazine hydrate (3-5 equivalents) is added.

-

The reaction mixture is heated to reflux for 12-18 hours.

-

The solvent is evaporated, and the residue is triturated with diethyl ether to afford N-Boc-piperidine-2-carbohydrazide as a solid.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| N-Boc-piperidine-2-carboxylic acid | 1 eq | Starting material |

| Methanol | - | Solvent for esterification |

| Conc. H₂SO₄ | Catalytic | Acid catalyst for esterification |

| Hydrazine hydrate | 3-5 eq | Nucleophile for hydrazide formation |

| Ethanol | - | Solvent for hydrazinolysis |

Step 2: Synthesis of tert-butyl 2-(2-acetylhydrazine-1-carbonyl)piperidine-1-carboxylate (N'-acetyl-N-Boc-piperidine-2-carbohydrazide)

The second step involves the acetylation of the terminal nitrogen of the hydrazide group. This creates the necessary 1,2-diacylhydrazine precursor for the subsequent cyclization.

Rationale for Experimental Choices:

-

Acetic Anhydride: Acetic anhydride is a readily available and effective acetylating agent. The reaction is typically carried out in a suitable solvent like dichloromethane or even neat.

-

Base (Optional): A mild base such as triethylamine or pyridine can be used to scavenge the acetic acid byproduct, although the reaction often proceeds without it.

Experimental Protocol:

-

N-Boc-piperidine-2-carbohydrazide (1 equivalent) is dissolved in acetic anhydride (5-10 equivalents).

-

The mixture is stirred at room temperature for 2-4 hours.

-

The excess acetic anhydride is removed under reduced pressure.

-

The residue is co-evaporated with toluene to remove residual acetic anhydride, yielding the crude N'-acetyl-N-Boc-piperidine-2-carbohydrazide, which can often be used in the next step without further purification.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| N-Boc-piperidine-2-carbohydrazide | 1 eq | Starting material |

| Acetic anhydride | 5-10 eq | Acetylating agent |

Step 3: Synthesis of tert-butyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

This is the key ring-forming step where the 1,2-diacylhydrazine undergoes cyclodehydration to form the 1,3,4-oxadiazole ring. A variety of dehydrating agents can be employed for this transformation.[3]

Rationale for Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful dehydrating agent commonly used for the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines. The reaction is typically performed at elevated temperatures.[4]

-

Other Dehydrating Agents: Other reagents such as sulfuric acid, polyphosphoric acid, or even Burgess reagent can also be effective.[3] The choice of reagent can depend on the substrate and desired reaction conditions.

Experimental Protocol:

-

The crude N'-acetyl-N-Boc-piperidine-2-carbohydrazide (1 equivalent) is slowly added to an excess of phosphorus oxychloride (5-10 equivalents) at 0 °C.

-

The reaction mixture is then heated to 80-90 °C and stirred for 2-4 hours.

-

After cooling to room temperature, the mixture is carefully poured onto crushed ice.

-

The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the N-Boc protected oxadiazole.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| N'-acetyl-N-Boc-piperidine-2-carbohydrazide | 1 eq | Starting material |

| Phosphorus oxychloride (POCl₃) | 5-10 eq | Dehydrating agent for cyclization |

| Ethyl acetate | - | Extraction solvent |

Step 4: Synthesis of 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole

The final step is the removal of the Boc protecting group to liberate the free secondary amine of the piperidine ring. This is typically achieved under acidic conditions.

Rationale for Experimental Choices:

-

Trifluoroacetic Acid (TFA): A solution of TFA in a chlorinated solvent like dichloromethane (DCM) is a standard and highly effective method for Boc deprotection.[5] The reaction is usually fast and clean.

-

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent such as 1,4-dioxane or methanol is another common and effective reagent for Boc removal.[5]

Experimental Protocol:

-

The N-Boc protected oxadiazole (1 equivalent) is dissolved in dichloromethane.

-

Trifluoroacetic acid (10-20 equivalents) is added, and the mixture is stirred at room temperature for 1-2 hours.

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in water and basified with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| tert-butyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | 1 eq | Starting material |

| Dichloromethane (DCM) | - | Solvent |

| Trifluoroacetic acid (TFA) | 10-20 eq | Acid for Boc deprotection |

Conclusion

The synthesis of 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole is a feasible process for a proficient organic chemist. The outlined four-step sequence, employing standard and well-documented reactions, provides a reliable pathway to the target molecule. The use of a Boc protecting group for the piperidine nitrogen is crucial for a clean and high-yielding synthesis. The choice of reagents and conditions provided in this guide is based on established literature precedents and offers a solid foundation for the successful synthesis of this and analogous compounds. Further optimization of reaction conditions may be necessary to maximize yields and purity depending on the scale of the synthesis.

References

-

Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

- Synthesis method of N-Boc piperazine. (2018). Google Patents.

- Piperidine compound and preparation method thereof. (2015). Google Patents.

-

BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 31, 2026, from [Link]

-

N-BOC-Piperidine-2-carboxylic Acid. (n.d.). Pipzine Chemicals. Retrieved January 31, 2026, from [Link]

- A Review on Synthesis of Carbohydrazide Derivatives. (2020). Asian Journal of Green Chemistry.

-

N-Terminal Deprotection. (n.d.). Aapptec Peptides. Retrieved January 31, 2026, from [Link]

-

Boekelheide reaction. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).

- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI.

-

Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved January 31, 2026, from [Link]

- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2018). Chemical Science (RSC Publishing).

- Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. (2023).

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

- SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. (2021).

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022).

- Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (n.d.).

- Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. (n.d.).

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).

- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI.

- Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (2000).

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025).

- Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. (2022). ChemicalBook.

- Application Notes and Protocols for Coupling Reactions Involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine. (n.d.). Benchchem.

Sources

- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole: Synthesis, Physicochemical Characterization, and Pharmacological Outlook

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, a plausible synthetic route, and the potential pharmacological significance of 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole. This molecule incorporates two key pharmacophores: the 1,3,4-oxadiazole ring, a versatile bioisostere for amide and ester groups with a broad spectrum of biological activities, and the piperidine moiety, a common constituent in many centrally active and peripherally acting drugs.[1] This document is intended to serve as a foundational resource for researchers interested in the exploration and development of novel therapeutics based on this scaffold.

Introduction: The Rationale for a Hybrid Scaffold

The strategic combination of distinct pharmacophoric units into a single molecular entity is a well-established paradigm in modern drug discovery. The title compound, 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole, represents a thoughtful amalgamation of the 1,3,4-oxadiazole and piperidine rings, suggesting a potential for synergistic or unique pharmacological profiles.

The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its metabolic stability and its ability to engage in hydrogen bonding, which can be crucial for target-ligand interactions.[2] Its derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3] The piperidine ring, a saturated heterocycle, is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS) and other biological systems.[4]

This guide will first elucidate a proposed synthetic pathway for 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole, followed by a detailed prediction of its physicochemical and spectroscopic properties. Finally, we will explore its potential pharmacological applications based on the established activities of related compounds.

Proposed Synthesis of 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole

Caption: Proposed synthetic pathway for 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl 2-(hydrazinecarbonyl)piperidine-1-carboxylate

-

To a solution of N-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is dissolved in ethanol.

-

Hydrazine hydrate (5.0 eq) is added, and the mixture is refluxed for 8 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is evaporated. The crude product is purified by column chromatography to yield the desired hydrazide.

Step 2: Synthesis of tert-Butyl 2-(2-acetylhydrazine-1-carbonyl)piperidine-1-carboxylate

-

The hydrazide from the previous step (1.0 eq) is dissolved in pyridine.

-

Acetic anhydride (1.1 eq) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried under vacuum.

Step 3: Synthesis of tert-Butyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

-

The diacylhydrazine from Step 2 (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5-10 eq).[5]

-

The mixture is heated to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, the reaction mixture is cooled and slowly poured onto crushed ice with vigorous stirring.

-

The aqueous solution is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 4: Synthesis of 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole (Final Product)

-

The Boc-protected intermediate from Step 3 (1.0 eq) is dissolved in dichloromethane (DCM).

-

Trifluoroacetic acid (TFA, 10 eq) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water and basified with a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the final product.

Physicochemical and Spectroscopic Properties

The following table summarizes the predicted physicochemical properties of 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole. These are estimated based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₃N₃O |

| Molecular Weight | 167.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 120-135 °C (estimated) |

| Boiling Point | >300 °C (decomposes, estimated) |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water.[3] |

| pKa | Basic (due to the piperidine nitrogen) |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.5-4.7 (m, 1H, CH-piperidine C2)

-

δ 3.0-3.2 (m, 1H, piperidine NH )

-

δ 2.8-3.0 (m, 1H, piperidine C6-Hₐ)

-

δ 2.6-2.8 (m, 1H, piperidine C6-Hₑ)

-

δ 2.45 (s, 3H, CH ₃)

-

δ 1.5-2.0 (m, 6H, piperidine C3, C4, C5 protons)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

IR (KBr, cm⁻¹):

-

~3300 (N-H stretch, piperidine)

-

~2950-2850 (C-H stretch, aliphatic)

-

~1640 (C=N stretch, oxadiazole)

-

~1560 (C=C stretch, aromatic-like heterocycle)

-

~1250 (C-O-C stretch, oxadiazole)

-

-

Mass Spectrometry (EI):

-

Expected [M]⁺ at m/z 167.

-

Potential Pharmacological Activities and Therapeutic Targets

The hybrid nature of 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole suggests several avenues for pharmacological investigation. The 1,3,4-oxadiazole moiety is a known pharmacophore in a variety of therapeutic agents, including antibacterials, antifungals, and anti-inflammatory drugs.[2][4] The piperidine ring is a common feature in CNS-active compounds.

Caption: Potential pharmacological activities of the core scaffold.

Antimicrobial Potential

Numerous 1,3,4-oxadiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities.[8] The mechanism of action can vary, but some derivatives are known to inhibit enzymes essential for microbial survival, such as peptide deformylase.[5] The piperidine moiety could influence the compound's ability to penetrate bacterial cell walls.

Anti-inflammatory and Analgesic Activity

The 1,3,4-oxadiazole ring is present in compounds that have shown anti-inflammatory and analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[2] Further derivatization of the piperidine nitrogen could modulate this activity.

Anticancer Activity

Certain substituted 1,3,4-oxadiazoles have demonstrated cytotoxic effects against various cancer cell lines.[3] The mechanism of action can involve the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.

Central Nervous System (CNS) Applications

The presence of the piperidine ring suggests that 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole could be a candidate for CNS-related disorders. The piperidine scaffold is a common feature in drugs targeting neurotransmitter receptors and transporters.

Conclusion and Future Directions

2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole is a promising chemical scaffold that warrants further investigation. This technical guide has outlined a plausible synthetic route and provided predicted physicochemical and spectroscopic data to aid in its synthesis and characterization. The potential for a wide range of pharmacological activities makes this molecule and its derivatives attractive targets for future drug discovery programs.

Future research should focus on the successful synthesis and purification of the title compound, followed by comprehensive in vitro and in vivo screening to validate its predicted biological activities. Structure-activity relationship (SAR) studies, involving modifications at the methyl group of the oxadiazole and the piperidine nitrogen, could lead to the identification of potent and selective therapeutic agents.

References

-

Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (n.d.). Retrieved from [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules, 27(22), 7765. Retrieved from [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules, 27(22), 7765. Retrieved from [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1147-1155. Retrieved from [Link]

-

Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. (2016). Molecules, 21(9), 1234. Retrieved from [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). BioMed Research International, 2014, 179417. Retrieved from [Link]

-

Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. (2020). Journal of University of Shanghai for Science and Technology, 22(11), 1007-6735. Retrieved from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2408. Retrieved from [Link]

-

1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.). Retrieved from [Link]

-

Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (2013). Molecules, 18(6), 6648-6677. Retrieved from [Link]

-

Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (2021). Current Organic Synthesis, 18(1), 2-19. Retrieved from [Link]

Sources

- 1. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. jusst.org [jusst.org]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole

A Pharmacophore-Centric Technical Guide

Executive Summary

2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole is a heterocyclic small molecule belonging to the class of nicotinic acetylcholine receptor (nAChR) ligands .[1] Structurally, it functions as a bioisostere of anabasine and nicotine , where the pyridine ring of the natural alkaloid is replaced by a 2-methyl-1,3,4-oxadiazole moiety.

This guide details the biological activity, synthesis, and experimental validation of this scaffold.[2][3][4][5] It is primarily utilized in neuropharmacology research to probe

Structural Pharmacology & Mechanism of Action[6]

1.1. Pharmacophore Analysis

The biological activity of this molecule is dictated by its ability to mimic the cationic-pi interactions of endogenous acetylcholine.

-

Cationic Center (Piperidine): The secondary amine of the piperidine ring (pKa ~9-10) is protonated at physiological pH. This positive charge anchors the molecule into the canonical Trp147 (or homologous) residue in the agonist binding site of the nAChR

-subunit. -

Hydrogen Bond Acceptor (Oxadiazole): The 1,3,4-oxadiazole ring serves as a stable bioisostere for the ester of acetylcholine or the pyridine of nicotine. Nitrogen atoms in the oxadiazole ring (N3/N4) act as hydrogen bond acceptors, interacting with the backbone NH of Leu109 or Val108 in the receptor pocket.

-

Lipophilic Tail (2-Methyl): The methyl group provides a small hydrophobic contact, optimizing the fit within the binding pocket without introducing steric clash, unlike larger phenyl or alkyl substituents which often convert agonists into antagonists.

1.2. Signaling Pathway (nAChR Agonism)

Upon binding, the compound stabilizes the open conformation of the pentameric ion channel.

Figure 1: Signal transduction pathway initiated by oxadiazole-based nAChR agonists. The pathway highlights the dual mechanism of depolarization and direct calcium entry.

Biological Evaluation & Protocols

To validate the activity of 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole, researchers must employ a tiered screening approach comprising binding affinity assays and functional response quantification.

2.1. Primary Screen: Radioligand Binding Assay

Objective: Determine the affinity (

Protocol:

-

Membrane Preparation: Homogenize rat cerebral cortex (

rich) or hippocampus ( -

Incubation:

-

Assay: Incubate membranes (150 µg protein) with

-

Assay: Incubate membranes with

-

Assay: Incubate membranes (150 µg protein) with

-

Equilibrium: Incubate for 2 hours at 25°C (

) or 4°C ( -

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

-

Quantification: Measure radioactivity via liquid scintillation counting. Calculate

using the Cheng-Prusoff equation.

Self-Validation Check: The assay is valid only if the specific binding is >60% of total binding and the Hill slope is near unity (1.0).

2.2. Functional Assay: Calcium Flux (FLIPR)

Objective: Confirm agonism vs. antagonism and measure potency (

Protocol:

-

Cell Line: HEK293 cells stably expressing human

or -

Dye Loading: Aspirate media and load cells with Calcium-6 assay dye (Molecular Devices) for 1 hour at 37°C.

-

Compound Addition: Add 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole using an automated liquid handler.

-

Measurement: Monitor fluorescence intensity (Ex 485nm / Em 525nm) for 120 seconds.

-

Data Analysis:

-

Agonist Mode: Normalize response to max response of 100 µM Nicotine.

-

Antagonist Mode: Pre-incubate compound, then challenge with

Nicotine.

-

2.3. Quantitative Data Summary (Predicted/Reference Values)

Based on SAR data for 5-substituted-oxadiazole bioisosteres of nicotine.

| Parameter | Assay Type | Predicted Value Range | Interpretation |

| Radioligand Displacement | 10 - 100 nM | High Affinity | |

| Radioligand Displacement | > 1,000 nM | Moderate/Low Selectivity | |

| Ca2+ Flux (FLIPR) | 50 - 500 nM | Potent Agonist | |

| LogP | Physicochemical | 0.5 - 1.2 | CNS Penetrant |

| tPSA | Physicochemical | ~50 Ų | Good Oral Bioavailability |

Chemical Synthesis & Production

To ensure biological reproducibility, the compound must be synthesized with high purity (>98%). The following workflow describes the cyclodehydration route.

3.1. Synthetic Workflow

Figure 2: Synthetic route via hydrazide intermediate. Note: N-protection (e.g., Boc) may be required during cyclization depending on conditions.

3.2. Detailed Protocol

-

Hydrazide Formation: Reflux Methyl piperidine-2-carboxylate with excess hydrazine hydrate in ethanol for 6 hours. Evaporate solvent to yield the hydrazide.

-

Cyclization: Dissolve the hydrazide (1 eq) in triethyl orthoacetate (5 eq). Add a catalytic amount of p-TsOH. Reflux for 8-12 hours.

-

Alternative: React hydrazide with acetic anhydride, then treat with

for cyclization.

-

-

Purification: Neutralize with

, extract with DCM, and purify via silica gel column chromatography (MeOH/DCM gradient). -

Verification:

-

1H NMR (CDCl3): Look for the methyl singlet at

ppm and the piperidine methine (alpha-proton) at -

MS (ESI):

.

-

Secondary Pharmacology (Off-Target Effects)

While designed as a nAChR ligand, the 1,3,4-oxadiazole scaffold is a "privileged structure" with potential pleiotropic effects.

-

Antimicrobial Activity: 2,5-disubstituted-1,3,4-oxadiazoles often inhibit bacterial enoyl-ACP reductase (FabI). High concentrations (>50 µM) may show bacteriostatic effects against S. aureus.

-

Metabolic Stability: The oxadiazole ring is generally more stable to hydrolysis than the corresponding ester, but the piperidine nitrogen is susceptible to N-oxidation or N-glucuronidation in vivo.

References

-

Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169–4194. Link

-

Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830. Link

-

Pai, K. S. R., et al. (2017). "Synthesis and Biological Evaluation of 1,3,4-Oxadiazole Derivatives as Potential Antimicrobial Agents." Journal of Chemical and Pharmaceutical Research, 9(4), 212-218. Link

-

Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099–3108. Link

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 10866763, 2-Methyl-5-(2-piperidinyl)-1,3,4-oxadiazole." PubChem. Link

Sources

- 1. 4-[5-(4-[18F]Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-1,4-diaza-bicyclo[3.2.2]nonane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. ipbcams.ac.cn [ipbcams.ac.cn]

An In-Depth Technical Guide to Target Identification for 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Executive Summary

The deconvolution of a small molecule's mechanism of action is a critical bottleneck in drug discovery. The novel compound, 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole, combines two privileged pharmacophores: the 1,3,4-oxadiazole ring, known for its broad spectrum of biological activities, and the piperidine moiety, a cornerstone of many neuroactive and other therapeutic agents.[1][2][3] This structural composition suggests a high potential for specific biological interactions, yet its precise molecular targets remain unknown. This guide presents a comprehensive, multi-pronged strategy for the systematic identification and validation of these targets. We eschew a rigid, linear approach in favor of an integrated "Target Identification Funnel" that begins with broad, computational predictions and progressively narrows the field through rigorous, multi-modal experimental validation. This document provides not only the step-by-step protocols for these techniques but also the critical scientific rationale behind each experimental choice, empowering researchers to design and execute a robust target deconvolution campaign.

The Compound in Focus: 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole

The subject of our investigation is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methyl group at position 2 and a piperidin-2-yl group at position 5.

-

1,3,4-Oxadiazole Core: This five-membered heterocycle is a bioisostere for carboxylic acids and amides and is a key component in numerous clinically approved drugs, including the antiviral Raltegravir.[2][4] Its derivatives have demonstrated a vast array of pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.[1][5][6]

-

Piperidine Moiety: As one of the most prevalent N-heterocycles in FDA-approved drugs, the piperidine ring is crucial for molecular recognition at a wide range of biological targets, often imparting favorable pharmacokinetic properties.[3]

The combination of these scaffolds creates a unique chemical entity whose therapeutic potential can only be unlocked by identifying its molecular interacting partners.

The Target Identification Funnel: An Integrated Strategy

Successful target identification relies on a phased approach that maximizes efficiency and minimizes false positives. We propose a funnel strategy that integrates computational, chemoproteomic, and biophysical methods to systematically identify, confirm, and validate protein targets.

Phase 1: In Silico Target Prediction for Hypothesis Generation

Rationale: Before committing to resource-intensive experiments, computational methods leverage the compound's structure to predict a manageable list of potential protein targets. This approach rapidly generates testable hypotheses at minimal cost.[7][8]

Methodologies:

-

Ligand-Based Approaches: These methods operate on the principle that structurally similar molecules often share similar targets.[8]

-

Technique: Use 2D fingerprint or 3D shape similarity searches against databases like ChEMBL, PubChem, and BindingDB.

-

Tools: The Similarity Ensemble Approach (SEA) and SwissTargetPrediction are powerful web-based tools for this purpose.[9]

-

-

Structure-Based Approaches: If the 3D structures of potential targets are known, reverse docking can be employed to predict binding.[10]

-

Technique: Dock the 3D conformer of 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole against a library of protein binding sites from the Protein Data Bank (PDB).

-

Tools: Software such as AutoDock, Glide, and online platforms like PandaOmics can facilitate these screens.[11]

-

Data Presentation: Key In Silico Tools & Databases

| Tool/Database | Approach | Primary Use | URL |

| SwissTargetPrediction | Ligand-Based | Predicts target classes based on 2D/3D similarity. | Link |

| SEA (Shoichet Lab) | Ligand-Based | Relates proteins based on ligand set chemical similarity. | Link |

| ChEMBL | Database | Bioactivity data for known compounds. | Link |

| PDB | Database | 3D structures of proteins and nucleic acids. | Link |

| PandaOmics | AI-Powered | Integrates omics and text data for target ranking. | Link[11] |

Expected Outcome: A ranked list of putative protein targets prioritized by prediction scores, structural fit, or similarity metrics. This list forms the basis for experimental investigation.

Phase 2: Chemoproteomic Profiling for Experimental Discovery

Rationale: To move from prediction to evidence, chemoproteomic methods use the small molecule itself as a bait to capture its binding partners from a complex biological sample, such as a cell lysate.[12] This provides the first experimental evidence of interaction.

Method 4.1: Affinity-Based Target Pulldown

Principle: An immobilized version of the compound of interest is used to selectively capture binding proteins from a proteome.[13][14] The captured proteins are subsequently identified by mass spectrometry.

Experimental Protocol: Affinity Pulldown

-

Probe Synthesis:

-

Causality: A functionalized analog of 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole must be synthesized. A linker (e.g., a polyethylene glycol chain) is attached to a position on the molecule determined not to be critical for its activity, terminating in a reporter tag like biotin. This tag allows for high-affinity capture.

-

-

Immobilization:

-

The biotinylated probe is incubated with streptavidin-coated magnetic beads to create the affinity matrix.

-

-

Lysate Incubation:

-

A relevant cell line is lysed to release proteins. The lysate is pre-cleared to remove proteins that non-specifically bind to the beads.

-

The affinity matrix is incubated with the cell lysate, allowing the immobilized compound to bind its target proteins.[15]

-

-

Competition Control (Self-Validation):

-

Causality: This is the most critical step for trustworthiness. A parallel incubation is performed where the lysate is pre-incubated with a high concentration of the original, unmodified ("free") compound before adding the affinity matrix.[16] True targets will bind the free compound and will therefore not be captured by the beads.

-

-

Washing and Elution:

-

Beads are washed extensively to remove non-specifically bound proteins.

-

Bound proteins are eluted using a denaturing buffer (e.g., SDS-PAGE loading buffer).

-

-

Proteomic Analysis:

-

Eluted proteins are separated by SDS-PAGE, subjected to in-gel tryptic digestion, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Protein identification is performed by searching the resulting spectra against a protein database. True hits will be abundant in the main experiment but significantly reduced or absent in the competition control.

-

Method 4.2: Activity-Based Protein Profiling (ABPP)

Principle: ABPP uses chemical probes that covalently react with the active sites of specific enzyme families.[17][18] It is used competitively to determine if the compound of interest engages with the active site of an enzyme, thus providing functional information.[17][19]

Experimental Protocol: Competitive ABPP

-

Proteome Preparation: Prepare cell or tissue lysates as in the affinity pulldown method.

-

Competitive Incubation:

-

Causality: The proteome is pre-incubated with varying concentrations of 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole. This allows the compound to bind to its targets.

-

-

Probe Labeling:

-

A broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) with a reporter tag is added to the lysate.[20] This probe will label all active enzymes in its class that are not already blocked by the test compound.

-

-

Analysis:

-

The proteome is analyzed by SDS-PAGE and in-gel fluorescence scanning.

-

A dose-dependent decrease in the fluorescence of a specific protein band indicates that the test compound is binding to and blocking the active site of that enzyme.

-

The target can be subsequently identified from the gel band via mass spectrometry.

-

Phase 3: Label-Free Validation in a Cellular Context

Rationale: Chemoproteomic methods often require modification of the compound, which can alter its binding properties.[13] Label-free methods validate the interaction between the unmodified compound and its target in a more physiological setting, such as intact cells or lysates.

Method 5.1: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a small molecule to a protein typically increases the protein's thermal stability.[21] CETSA measures this stabilization by heating cell lysates or intact cells treated with the compound and quantifying the amount of soluble (non-denatured) protein remaining at each temperature.[22][23]

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells or cell lysates with the test compound or a vehicle control for a defined period.[24]

-

Heating: Aliquot the samples and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).[24] A subsequent cooling step is performed.

-

Lysis and Separation: For intact cells, lysis is performed after heating. All samples are then centrifuged at high speed to separate the soluble fraction (containing stable proteins) from the pellet (containing aggregated, denatured proteins).[22]

-

Detection:

-

Causality: The amount of the specific target protein remaining in the soluble fraction is quantified. This self-validating system directly correlates protein stability with ligand binding.

-

Western Blot: For a known putative target, Western blotting is used to visualize the protein band intensity at each temperature. A shift in the melting curve to higher temperatures in the compound-treated sample confirms engagement.

-

MS-CETSA: For unbiased discovery, the soluble proteome from each temperature point can be analyzed by mass spectrometry to identify all proteins stabilized by the compound.[13]

-

Method 5.2: Drug Affinity Responsive Target Stability (DARTS)

Principle: Similar to CETSA, DARTS leverages a change in protein stability upon ligand binding. However, instead of thermal stability, it measures stability against proteolytic degradation.[25][26][27] A protein bound to a small molecule is often more resistant to being cleaved by proteases.[27]

Experimental Protocol: DARTS

-

Lysate Preparation: Prepare a native cell lysate.

-

Compound Incubation: Incubate the lysate with the test compound or a vehicle control.

-

Proteolysis: Add a non-specific protease (e.g., pronase or thermolysin) to both samples and incubate for a specific time.[25]

-

Causality: The protease will digest most proteins. However, proteins that are conformationally stabilized by binding to the compound will be protected from degradation.

-

-

Quenching and Analysis: Stop the digestion with a protease inhibitor or by adding SDS-PAGE loading buffer and heating.

-

Detection: Analyze the samples by SDS-PAGE and silver staining or Western blotting for a specific candidate. A protein band that is present or more intense in the compound-treated lane compared to the vehicle control is a putative target.

Phase 4: Biophysical and Functional Validation

Rationale: After identifying and confirming a direct interaction, it is essential to quantify the binding affinity and demonstrate that this interaction leads to a functional consequence. This phase provides the definitive evidence required for a target to be considered fully validated.

Methodologies:

-

Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These techniques measure the binding kinetics (association and dissociation rates) and affinity (K_D) of an interaction in real-time. A purified target protein is immobilized on a sensor chip, and the compound is flowed over it.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D, stoichiometry, enthalpy, and entropy).

-

Functional Assays: A specific assay must be developed based on the validated target's function. For example, if the target is a kinase, a kinase activity assay would be used to show that compound binding inhibits its phosphorylating activity. If the target is a receptor, a cell-based reporter assay could demonstrate antagonism or agonism.

Data Presentation: Comparison of Validation Techniques

| Technique | Principle | Key Output(s) | Throughput | Protein Req. |

| SPR / BLI | Change in refractive index upon binding | K_on, K_off, K_D | Medium-High | Moderate |

| ITC | Heat change upon binding | K_D, ΔH, ΔS, n | Low | High |

| Functional Assay | Measures biological activity | IC50 / EC50 | Varies (High) | Varies |

Conclusion

The identification of molecular targets for a novel compound like 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole is a complex but achievable endeavor. The "Target Identification Funnel" strategy outlined in this guide provides a robust framework for moving from broad speculation to definitive validation. By integrating computational prediction with orthogonal, self-validating experimental techniques such as affinity proteomics, CETSA, and DARTS, and culminating in biophysical and functional characterization, researchers can confidently deconvolve the compound's mechanism of action. This systematic approach not only illuminates the path to understanding a single molecule but also establishes a powerful, adaptable workflow for future drug discovery campaigns.

References

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Scholars Research Library. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica. [Link]

-

Semantic Scholar. (n.d.). Biological Activities of 2, 5-Disubstituted - 1, 3, 4-Oxadiazoles. Semantic Scholar. [Link]

-

Journal of Drug Delivery and Therapeutics. (2015). BIOLOGICALLY ACTIVE OXADIAZOLE. Journal of Drug Delivery and Therapeutics. [Link]

-

PMC - PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

-

NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

-

PMC - NIH. (n.d.). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. PMC. [Link]

-

PubMed. (2019). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. PubMed. [Link]

-

Wikipedia. (n.d.). Activity-based proteomics. Wikipedia. [Link]

-

PubMed. (2024). Protein Target Prediction and Validation of Small Molecule Compound. PubMed. [Link]

-

Insilico Medicine. (n.d.). Target ID | PandaOmics. Insilico Medicine. [Link]

-

ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution. ResearchGate. [Link]

-

PMC - PubMed Central. (2023). Activity-based protein profiling: A graphical review. PMC. [Link]

-

PMC. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. PMC. [Link]

-

mediaTUM. (2023). Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-wide medicinal chemistry. mediaTUM. [Link]

-

ExPASy. (n.d.). Directory of in silico Drug Design tools. ExPASy. [Link]

-

Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs. [Link]

-

News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]

-

PNAS. (2011). Target identification using drug affinity responsive target stability (DARTS). PNAS. [Link]

-

ResearchGate. (2023). (PDF) Activity-based protein profiling: A graphical review. ResearchGate. [Link]

-

PMC - PubMed Central. (2021). Computational/in silico methods in drug target and lead prediction. PMC. [Link]

-

Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

JoVE. (2019). Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. JoVE. [Link]

-

ACS Chemical Biology. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Publications. [Link]

-

Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

-

SpringerLink. (2012). Drug affinity responsive target stability (DARTS) for small-molecule target identification. SpringerLink. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jddtonline.info [jddtonline.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Directory of in silico Drug Design tools [click2drug.org]

- 10. Protein Target Prediction and Validation of Small Molecule Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Target ID | PandaOmics [insilico.com]

- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 18. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]

- 21. tandfonline.com [tandfonline.com]

- 22. news-medical.net [news-medical.net]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pnas.org [pnas.org]

- 27. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Screening of 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole

Executive Summary

Compound: 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole Chemotype: Heterocyclic hybrid (Piperidine + 1,3,4-Oxadiazole) Classification: Dual-Potential Pharmacophore (CNS Modulator / Anti-infective Scaffold)[1]

This technical guide outlines the preliminary screening architecture for 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole . Unlike standard oxadiazole derivatives which are predominantly screened for antimicrobial or anticancer activity, the presence of the 2-piperidinyl moiety (structurally homologous to nornicotine) necessitates a divergent screening strategy. This guide prioritizes a "Forked-Path" approach: Path A evaluates CNS receptor affinity (specifically nAChR and monoamine transporters), while Path B assesses the classical oxadiazole bioactivity (antimicrobial/metabolic stability).

Part 1: Structural Analysis & Physicochemical Profiling[2]

Before biological assays, the compound must undergo rigorous physicochemical characterization to determine its "drug-likeness" and solubility profile, which dictates the solvent systems for subsequent screening.

Structural Logic & Moieties

-

Piperidine Ring (Secondary Amine): Introduces basicity (

) and a chiral center at C2. This moiety is a privileged scaffold for GPCR ligands and ion channel modulators. -

1,3,4-Oxadiazole Core: Acts as a bioisostere for carboxylic acids/esters, improving metabolic stability while maintaining hydrogen bond acceptor capabilities.

-

2-Methyl Group: Provides a small lipophilic anchor, potentially increasing blood-brain barrier (BBB) penetration compared to polar analogs.

Physicochemical Characterization Protocol

Objective: Validate purity and determine solubility limits for bioassays.

| Parameter | Method | Target / Acceptance Criteria |

| Purity | HPLC-MS (C18 column, ACN:H2O gradient) | >95% (Essential for HTS) |

| Solubility (Kinetic) | Nephelometry in PBS (pH 7.4) | >50 µM (for reliable biochemical assays) |

| Lipophilicity (LogD) | Shake-flask method (Octanol/PBS pH 7.4) | 1.5 – 3.0 (Ideal for CNS penetration) |

| pKa Determination | Potentiometric Titration | Determine ionization state at pH 7.4 |

Critical Note on Chirality: The piperidin-2-yl group introduces a chiral center. Preliminary screening is often performed on the racemate, but enantioselective separation (Chiral HPLC) will be required if hits are observed, as biological activity (especially at nAChRs) is highly stereospecific.

Part 2: In Silico & In Vitro Safety (ADMET)

Eliminate toxic or metabolically unstable candidates early to conserve resources.

Metabolic Stability (Microsomal)

The piperidine ring is susceptible to oxidative metabolism (N-oxidation or alpha-carbon hydroxylation).

-

Protocol: Incubate 1 µM compound with human liver microsomes (HLM) + NADPH for 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS quantification of parent compound depletion.

-

Threshold: Intrinsic clearance (

) < 20 µL/min/mg protein is desired.

Membrane Permeability (PAMPA-BBB)

Since the structure suggests CNS potential, Blood-Brain Barrier (BBB) permeability is a critical gatekeeper.

-

Assay: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.

-

Control: Verapamil (High permeability), Theophylline (Low permeability).

-

Metric: Effective permeability (

) >

Part 3: Functional Screening Protocols (The "Forked Path")

The screening strategy splits based on the structural duality of the molecule.

Path A: CNS & Receptor Modulation (The Piperidine Driver)

Rationale: The 2-substituted piperidine motif is structurally analogous to nornicotine and anabasine , suggesting affinity for Nicotinic Acetylcholine Receptors (nAChRs).

Protocol A1: Radioligand Binding Assay (nAChR)

Objective: Determine affinity (

-

Membrane Prep: Rat cortical membranes (

) or hippocampal membranes ( -

Ligands:

- : [³H]-Epibatidine (0.5 nM).

- : [¹²⁵I]-α-Bungarotoxin (1 nM).

-

Incubation: 2 hours at 4°C (to minimize desensitization/degradation).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

-

Calculation:

.

Path B: Antimicrobial & Cytotoxicity (The Oxadiazole Driver)

Rationale:[2][3][4] 1,3,4-oxadiazoles are historically validated as anti-infectives (inhibiting bacterial cell wall synthesis or peptide deformylase).

Protocol B1: Minimum Inhibitory Concentration (MIC)

Objective: Screen against ESKAPE pathogens (e.g., S. aureus, E. coli).[5]

-

Format: 96-well microdilution in Mueller-Hinton Broth.

-

Concentration Range: Serial dilution from 128 µg/mL to 0.25 µg/mL.

-

Inoculum:

CFU/mL. -

Readout: Optical Density (

) after 18-24h incubation. -

Controls: Ciprofloxacin (Positive), DMSO (Negative/Vehicle).

Part 4: Visualization of Screening Workflow

The following diagram illustrates the decision logic for screening this specific chemotype.

Caption: Logical flow for screening 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole, branching based on ADMET properties.

Part 5: Data Interpretation & Go/No-Go Criteria

| Assay | Metric | "Go" Criteria (Hit) | "No-Go" / Optimization Required |

| PAMPA-BBB | |||

| Microsomal Stability | |||

| nAChR Binding | |||

| Antimicrobial | MIC ( |

Scientific Conclusion

2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole is a versatile scaffold.[6] If the piperidine nitrogen is unsubstituted, it is a prime candidate for nicotinic receptor modulation (Path A). If the nitrogen is derivatized or if the molecule shows poor CNS penetration, it should be repurposed as a bioisostere-based antimicrobial (Path B).

References

-

GlaxoSmithKline. (2015). An overview of 1,3,4-oxadiazole derivatives and their biological activities. NCBI PubMed. [Link]

-

Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1,3,4-Oxadiazole derivatives. PubChem. [Link]

-

Di, L., & Kerns, E. H. (2003). Profiling drug-like properties: assays and interpretations.[5] Current Opinion in Chemical Biology. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Media preparation for MIC determination. EUCAST Guidelines.[7] [Link]

Sources

- 1. Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. jusst.org [jusst.org]

- 7. mdpi.com [mdpi.com]

Methodological & Application

2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole in high-throughput screening

This guide serves as a comprehensive technical dossier for the application of 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole (CAS: 1216213-45-4) in High-Throughput Screening (HTS) campaigns. It is designed for medicinal chemists and screening biologists focusing on Fragment-Based Drug Discovery (FBDD) and library design.

Executive Summary & Scientific Rationale

In modern drug discovery, 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole represents a "privileged scaffold." Unlike fully elaborated drug candidates, this molecule functions as a high-value fragment due to its specific structural attributes:

-

The 1,3,4-Oxadiazole Core: Acts as a bioisostere for carboxylic acids, esters, and amides, improving metabolic stability while maintaining hydrogen bond acceptor capabilities.

-

The Piperidine Ring: A ubiquitous pharmacophore in FDA-approved drugs (e.g., GPCR ligands, kinase inhibitors), providing a basic center for solubility and a defined vector for side-chain attachment.

-

Chirality (C2 Position): The attachment at the piperidine-2-position introduces a chiral center, offering 3D complexity often lacking in flat aromatic libraries.

This compound is primarily deployed in Fragment-Based Screening (FBS) to identify weak but ligand-efficient binders to targets such as proteases (e.g., Cathepsin L), GPCRs, and ribosomal interfaces.

Physicochemical Profile & Library Management

Before entering the HTS queue, the compound must be characterized to prevent "false negatives" due to precipitation or degradation.

Data Summary Table

| Property | Value / Characteristic | Relevance to HTS |

| Molecular Weight | ~167.21 Da | Ideal for Fragment-Based Drug Discovery (<300 Da). |

| cLogP | ~0.5 - 1.2 (Estimated) | High aqueous solubility; low risk of non-specific hydrophobic binding. |

| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (N, O) | Excellent vector for directional interactions in binding pockets. |

| pKa (Piperidine N) | ~9.0 - 10.0 | Exists as a cation at physiological pH (7.4), aiding solubility. |

| Solubility (DMSO) | > 100 mM | Suitable for high-concentration acoustic dispensing. |

| Chirality | Single Stereocenter (C2) | Critical: Commercial stocks are often racemic. Enantioseparation is recommended post-hit confirmation. |

Workflow Visualization

Diagram 1: Library Expansion & Hit-to-Lead Logic

The secondary amine on the piperidine ring is the primary "handle" for growing this fragment into a lead compound.

Caption: Workflow for integrating the oxadiazole scaffold into HTS and subsequent chemical diversification pathways.

Detailed Experimental Protocols

Protocol A: DMSO Stock Preparation & Quality Control

Objective: Ensure the compound is monomeric and free of aggregates before screening.

-

Weighing: Weigh 10 mg of 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole into an amber glass vial (hygroscopic protection).

-

Dissolution: Add anhydrous DMSO to achieve a 100 mM master stock concentration. Vortex for 30 seconds.

-

Visual Inspection: Check for turbidity. If clear, proceed. If turbid, sonicate for 5 minutes at room temperature.

-

LCMS Verification: Inject 1 µL of a 1:1000 dilution (in 50:50 MeCN:H2O) to confirm purity and identity (Mass [M+H]+ ≈ 168.1).

-

Storage: Aliquot into Matrix tubes (20 µL/tube) and store at -20°C. Avoid freeze-thaw cycles > 3 times.

Protocol B: Solubility-Based HTS Triage (Nephelometry)

Context: Oxadiazoles are generally soluble, but library storage can induce precipitation. Method: Laser Nephelometry.

-

Plate Prep: Dispense 1 µL of 10 mM stock into 99 µL of assay buffer (e.g., PBS pH 7.4) in a clear-bottom 96-well plate (Final conc: 100 µM, 1% DMSO).

-

Incubation: Shake at 600 rpm for 2 hours at RT.

-

Read: Measure forward light scatter.

-

Threshold: Any well with scatter > 2x background (buffer only) is flagged as "insoluble/aggregate."

-

Note: This scaffold rarely aggregates, but this step validates the assay conditions.

-

Protocol C: Fragment Screening via Thermal Shift Assay (TSA)

Rationale: As a fragment, this molecule likely has low affinity (µM-mM range). Traditional biochemical assays may miss it. TSA detects binding via protein stabilization.

-

Protein Prep: Dilute target protein (e.g., a Protease or Kinase) to 2-5 µM in reaction buffer containing Sypro Orange (5x final).

-

Compound Addition: Add compound to a final concentration of 1 mM (high concentration is standard for fragments). Ensure DMSO < 2%.

-

Thermal Ramp: Use a qPCR machine (e.g., Roche LightCycler). Ramp temperature from 25°C to 95°C at 0.5°C/min.

-

Data Analysis: Calculate the Melting Temperature (

).-

Hit Criteria:

(stabilization) or significant destabilization compared to DMSO control.

-

Mechanism of Action & Troubleshooting

Mechanistic Insight

The 1,3,4-oxadiazole ring is electron-deficient. In metalloenzymes or proteases, the nitrogen atoms can coordinate with metals (Zn2+) or form hydrogen bonds with catalytic residues (e.g., Serine/Cysteine active sites). The piperidine ring, being protonated, often anchors the molecule in an aspartate/glutamate-rich pocket (ionic lock).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Fluorescence Background | Compound autofluorescence (rare for this scaffold but possible if impure). | Check emission spectrum. Use Red-shifted dyes (e.g., Alexa 647) for the assay. |

| Low Activity in Cell Assays | Poor permeability due to high polarity (low LogP). | This is a fragment. It is not expected to be potent in cells yet. Optimize lipophilicity by attaching hydrophobic groups to the piperidine amine. |

| Inconsistent IC50 | Racemic mixture usage. | Separate enantiomers using Chiral SFC. The (S)-isomer often differs 10-100x in potency from the (R)-isomer. |

References

-

PubChem. (2025).[1] Compound Summary: 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole (Isomer Analog Reference). National Library of Medicine. Link

- Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).

-

Enamine. (2024).[2] Building Blocks Collection: Piperidinyl-Oxadiazoles. (Source for commercial availability and synthesis routes).

-

MDPI. (2022). "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine." Molecules. Link

-

ResearchGate. (2024). "Pharmacological Potential of 1,3,4-Oxadiazole Scaffold." Indian Journal of Pharmaceutical Education and Research. Link

(Note: While specific literature on the exact CAS 1216213-45-4 is limited to vendor catalogs, the protocols above are derived from standard industry practices for 1,3,4-oxadiazole fragment screening.)

Sources

Application Note: Protocols for In Vitro Evaluation of 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole. This small molecule incorporates both a 1,3,4-oxadiazole ring and a piperidine moiety, structural features present in compounds with a wide array of biological activities.[1][2][3] Given the pharmacological potential of these scaffolds, this guide outlines detailed, self-validating protocols for the initial characterization of the compound's cellular effects, including cytotoxicity, impact on apoptosis, and cell cycle progression. The causality behind experimental choices is explained to ensure robust and reproducible data generation, forming a foundational framework for further mechanistic studies.

Background and Scientific Rationale

The compound 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole is a heterocyclic molecule featuring two key pharmacophores: the 1,3,4-oxadiazole ring and a piperidine ring.

-

1,3,4-Oxadiazole Scaffold: This five-membered heterocyclic ring is a bioisostere of amide and ester functionalities and is known for its metabolic stability and ability to engage in hydrogen bonding.[4] Derivatives of 1,3,4-oxadiazole have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5] Their anticancer effects are often attributed to mechanisms such as the induction of apoptosis and cell cycle arrest.[6][7]

-

Piperidine Scaffold: The piperidine ring is a ubiquitous structural motif in numerous natural alkaloids and synthetic pharmaceuticals.[8][9] Piperidine-containing compounds exhibit significant therapeutic potential, including anticancer activity, by modulating crucial signaling pathways like PI3K/Akt, NF-κB, and STAT3, which are central to cancer cell survival, proliferation, and migration.[8][9]

The combination of these two moieties suggests that 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole could exhibit significant biological effects, particularly antiproliferative and cytotoxic activities against cancer cell lines. The protocols outlined herein are designed to systematically investigate this potential.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are critical for experimental consistency.[10]

2.1. Materials

-

2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole (powder form)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated pipettes and sterile tips

2.2. Protocol for 10 mM Stock Solution

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

-

Solvent Selection: DMSO is recommended as a "universal" solvent for most small organic molecules due to its high solubilizing capacity.[10]

-

Calculation: Determine the required mass of the compound to prepare a 10 mM stock solution. (Formula: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )).

-

Dissolution: Carefully weigh the compound and add the calculated volume of DMSO. Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication may aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.[10]

2.3. Preparation of Working Solutions

-

Rationale: Serial dilutions from the high-concentration stock are prepared immediately before each experiment. This is done in the appropriate cell culture medium to achieve the final desired treatment concentrations. The final concentration of DMSO in the culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[10]

Core In Vitro Assay Protocols

The following protocols provide a tiered approach to characterizing the compound's cellular activity, starting with broad cytotoxicity screening and moving towards more specific mechanisms.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This initial assay is fundamental for determining the concentration-dependent effect of the compound on cell viability.[11][12][13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]

3.1. Materials

-

Selected cancer cell line(s) (e.g., MCF-7 for breast, A549 for lung, etc.) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[11]

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).[14]

-

Sterile 96-well flat-bottom plates.

-

MTT reagent (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

3.2. Step-by-Step Methodology

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the compound in complete medium. A common starting range is 0.1 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with the same final DMSO concentration as the highest compound dose) and a "no-cell" blank control.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. Incubate for at least 1 hour at room temperature, protected from light.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

| Parameter | Recommendation | Rationale |

| Cell Seeding Density | 5,000-10,000 cells/well | Ensures cells are in the exponential growth phase during treatment. |

| Compound Conc. Range | 0.1 µM - 100 µM (log scale) | Covers a broad range to accurately determine the IC₅₀. |

| Treatment Duration | 24, 48, 72 hours | Assesses both short-term and long-term cytotoxic effects. |

| Vehicle Control | Max DMSO % used in treatment | Differentiates compound effects from solvent effects. |

Protocol 2: Apoptosis Induction Analysis (Annexin V/PI Staining)

If the compound reduces cell viability, this assay helps determine if the mechanism involves apoptosis (programmed cell death). Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while Propidium Iodide (PI) stains necrotic or late-stage apoptotic cells with compromised membranes.

3.3. Workflow Diagram

Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.

Protocol 3: Cell Cycle Analysis

This protocol investigates whether the compound's antiproliferative effects are due to arrest at a specific phase of the cell cycle.[15] Some 1,3,4-oxadiazole derivatives are known to cause G2/M phase arrest.[7]

3.4. Step-by-Step Methodology

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic and viable cells are collected.

-